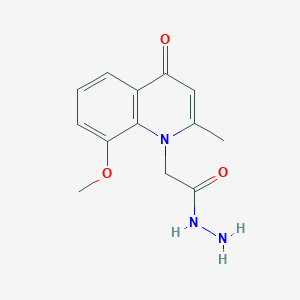![molecular formula C23H17N3O3S2 B6134530 N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B6134530.png)
N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
TAK-659 works by selectively inhibiting BTK, which is a key enzyme in the N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide signaling pathway. N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide signaling is essential for the survival and proliferation of B-cells, and aberrant N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide signaling has been implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, TAK-659 blocks N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide signaling and induces apoptosis (programmed cell death) in B-cells, leading to the suppression of tumor growth and the amelioration of autoimmune and inflammatory symptoms.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, with an IC50 (half-maximal inhibitory concentration) of less than 5 nM. In addition, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 has also been shown to be well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, TAK-659 has a favorable pharmacokinetic profile, which makes it suitable for oral administration and allows for sustained inhibition of BTK activity. However, one limitation of TAK-659 is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies or immunotherapies, such as PD-1/PD-L1 inhibitors or CAR-T cell therapy, to enhance its efficacy and overcome resistance mechanisms. Another area of interest is the investigation of TAK-659 in other B-cell malignancies and autoimmune diseases, such as multiple myeloma and type 1 diabetes. Finally, the development of TAK-659 analogs with improved solubility and pharmacokinetic properties may further enhance its therapeutic potential.
合成法
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoic acid to form the amide intermediate. The thienylcarbonyl group is then introduced using a Suzuki coupling reaction with 2-thienylboronic acid. The final step involves the reaction of the amide intermediate with 4-aminobenzoyl chloride to form TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, TAK-659 has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
N-[4-[[4-(thiophene-2-carbonylamino)phenyl]carbamoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S2/c27-21(15-5-7-16(8-6-15)25-22(28)19-3-1-13-30-19)24-17-9-11-18(12-10-17)26-23(29)20-4-2-14-31-20/h1-14H,(H,24,27)(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDPMSRLNTYROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261958 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6134449.png)
![N-(3-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6134451.png)
![methyl 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6134454.png)
![N-(4-chlorophenyl)-2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6134462.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6134478.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B6134479.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6134489.png)

![2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol](/img/structure/B6134501.png)
![5,5'-oxybis[2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6134514.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6134524.png)
![7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134537.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134542.png)
![1-(cyclohexylmethyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1H-imidazole](/img/structure/B6134552.png)